7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound exhibits significant pharmacological potential and is of interest in medicinal chemistry due to its diverse applications in drug development and biological research. The compound's structure consists of a triazole ring fused to a pyrimidine, with a carboxylic acid functional group at the 6-position and a methyl group at the 7-position.
The compound can be synthesized through various chemical methods, and it has been characterized by techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction. Studies have shown that derivatives of this compound can possess various biological activities, including antimicrobial and antiviral properties .
The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. A common method includes the cyclocondensation of hydrazinylpyrimidines with carbonyl compounds followed by rearrangement processes. Specifically:
The synthesis can be achieved through various pathways:
The molecular formula for 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is CHNO. The structure features:
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
The reactivity of the carboxylic acid group allows for further derivatization, making this compound versatile for creating analogs with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds based on 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have indicated that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance binding affinity and selectivity towards target proteins involved in disease processes .
Relevant analyses include spectroscopic methods to confirm purity and structure during synthesis phases .
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has shown potential in several scientific applications:
This compound exemplifies how modifications in heterocyclic chemistry can lead to compounds with significant therapeutic potential across various fields in medicinal chemistry and pharmacology .
The compound is systematically named 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid according to IUPAC conventions [3] [6]. This name reflects its fused heterocyclic core: a pyrimidine ring (positions 1–6) fused with a [1,2,4]triazole moiety (positions 5a, 6, 7, and 8–10), where the triazole is designated as the prefix "triazolo" and the pyrimidine as the base component. The "a" in "[1,5-a]" indicates fusion between the triazole’s C5-bond and pyrimidine’s C7-bond [4] [9]. The methyl substituent is assigned to position 7 of the pyrimidine ring, while the carboxylic acid occupies position 6.
Isomeric considerations arise from three key factors:
Table 1: Key Identifiers for 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Identifier Type | Value |
---|---|
CAS Registry Number | 102170-06-9 |
Molecular Formula | C₇H₆N₄O₂ |
SMILES Notation | CC1=C(C=NC2=NC=NN12)C(=O)O |
Molecular Weight | 178.15 g/mol |
InChI Key | FWOKDIPFAIFLOF-UHFFFAOYSA-N |
The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with purines (e.g., adenine, guanine), sharing a 10-π electron system across fused five- and six-membered rings [4] [7]. This bioisosterism enables mimicry of purine interactions in biological targets, as demonstrated by kinase inhibitors (e.g., CDK-2) where TP derivatives occupy ATP-binding sites [4]. Key structural parallels and divergences include:
Table 2: Structural Comparison with Purine
Feature | Purine | 7-Methyl-TP-6-COOH | Biological Implication |
---|---|---|---|
Ring System | Pyrimidine-imidazole | Pyrimidine-[1,2,4]triazole | Isoelectronic but different dipole moments |
Position 6 | NH₂ (adenine) or O (hypoxanthine) | COOH | Switches H-bond donor/acceptor profile |
Position 7 | CH | CH₃ | Steric perturbation of binding pockets |
Nitrogen Count | 4 | 4 | Similar metal-chelating capacity |
Aromaticity | High | Limited (NMR studies) | Reduced resonance energy in TP core |
Unlike purines, the TP core lacks annular tautomerism due to fixed single/double bonds in the triazole ring [4] [7]. However, substituent-dependent tautomerism occurs in hydroxy- or mercapto-TPs. For 7-methyl-6-carboxylic acid:
The methyl group at position 7 exerts a +I effect, slightly enhancing electron density at C6 and destabilizing the carboxylate anion (pKₐ ∼3.5) [3]. Computational data (LogP = 0.13, TPSA = 80.38 Ų) confirm high polarity due to electron delocalization across multiple nitrogen atoms and the COOH group [3] [6].
Table 3: Electronic Features from Computational Chemistry
Parameter | Value | Interpretation |
---|---|---|
Total Polar Surface Area (TPSA) | 80.38 Ų | High polarity due to multiple H-bond acceptors |
LogP | 0.13092 | Moderate hydrophilicity |
H-Bond Acceptors | 5 | N1, N2, N4, O1 (carbonyl), O2 (hydroxyl) |
H-Bond Donors | 1 | Carboxylic acid OH group |
Rotatable Bonds | 1 | C6-carboxylic acid C–O bond |
Dipole Moment | ∼5.0 D (calculated) | Directional polarity across fused rings |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: